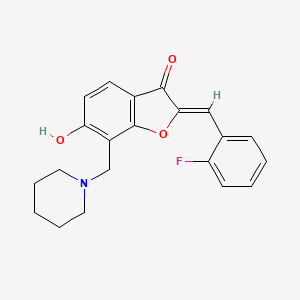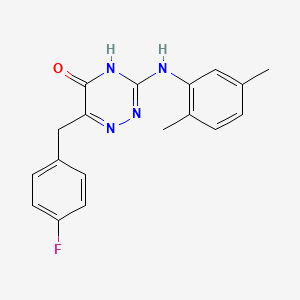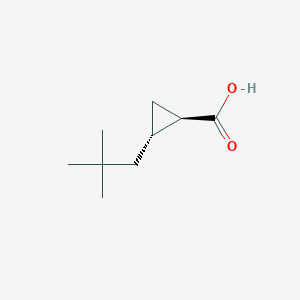
(1R,2S)-2-(2,2-Dimethylpropyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2S)-2-(2,2-Dimethylpropyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known as Diclofenac, which is a non-steroidal anti-inflammatory drug (NSAID) used for pain relief and reducing inflammation. However,
Scientific Research Applications
Synthesis and Characterization
- Glycosyl esters of cyclopropane carboxylic acid, including 2,2-dimethylcyclopropane carboxylic acid, have been synthesized and characterized for their biological activity. These compounds are of interest due to their potential biological properties (Li, 2009).
Intermediate in Chemical Synthesis
- The compound has been used in the synthesis of deltamethrin, a potent pyrethroid insecticide, serving as a key intermediate in its production (Kulkarni & Toke, 1989).
Derivatives with Biological Activity
- Novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, closely related to the compound , have been synthesized and structurally analyzed for biological applications (Cetina et al., 2004).
Chemoenzymatic Synthesis
- Enantioselective chemoenzymatic synthesis methods have been developed for similar cyclopropane carboxylic acids, which are important for producing enantiomerically pure compounds for various applications (Lugano et al., 1992).
Role in Enzyme Inhibition
- Bromophenol derivatives with a cyclopropyl moiety, similar to the compound , have shown effectiveness in inhibiting carbonic anhydrase and acetylcholinesterase enzymes, indicating potential therapeutic applications (Boztaş et al., 2019).
Pharmaceutical Applications
- The compound has been identified as a crucial pharmacophoric unit in new generation hepatitis C virus (HCV) NS3/4A protease inhibitors, highlighting its significance in pharmaceutical research (Sato et al., 2016).
Biocatalytic Asymmetric Synthesis
- In pharmaceutical research, biocatalytic methods have been employed for asymmetric synthesis of derivatives of this compound, demonstrating its importance in drug development (Zhu et al., 2018).
Insecticidal Activity
- Derivatives of this compound have been shown to possess high insecticidal activity, particularly in the context of pyrethroid synthesis, which is significant for agricultural applications (Ferroni et al., 2015).
properties
IUPAC Name |
(1R,2S)-2-(2,2-dimethylpropyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2,3)5-6-4-7(6)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNZVCOMDVZZLX-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1C[C@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627590.png)
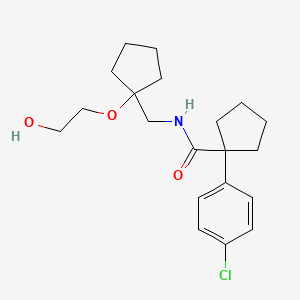
![8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline](/img/structure/B2627596.png)
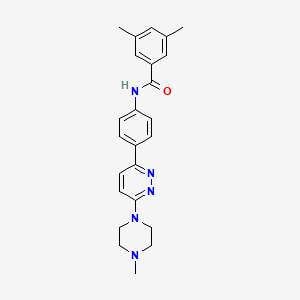
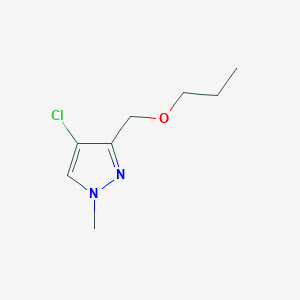
![({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid](/img/structure/B2627602.png)


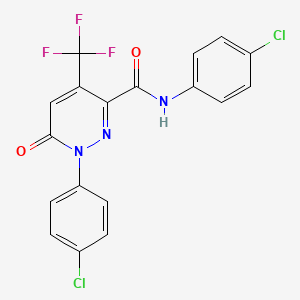
![3-[[[1-(2-Fluoroethyl)pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2627607.png)
![N-(3-fluoro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
